

Technical Guide: Fmoc-Phe-OH-d5 for Peptide Synthesis and Proteomics

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Compound of Interest

Compound Name: *Fmoc-Phe-OH-d5*

Cat. No.: *B613609*

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This technical guide provides comprehensive information on **Fmoc-Phe-OH-d5**, a deuterated derivative of Fmoc-protected phenylalanine. It is intended for researchers, scientists, and professionals in drug development and proteomics who utilize stable isotope-labeled amino acids in their work. This document covers the key chemical properties, detailed experimental protocols for its application in solid-phase peptide synthesis, and a visual representation of the synthesis workflow.

Core Compound Data: Fmoc-Phe-OH-d5

Fmoc-Phe-OH-d5, specifically Fmoc-L-Phenylalanine-(ring-d5), is a stable isotope-labeled amino acid commonly used as a building block in the synthesis of isotope-labeled peptides. These peptides are critical tools in quantitative proteomics, serving as internal standards for mass spectrometry-based analyses.^[1] The deuterium labeling on the phenyl ring provides a distinct mass shift without significantly altering the chemical properties of the amino acid, ensuring its behavior mimics the unlabeled counterpart during synthesis and analysis.

The key quantitative data for Fmoc-Phe-OH-(ring-d5) are summarized in the table below.

Property	Value	References
CAS Number	225918-67-2	[1][2][3]
Molecular Weight	392.46 g/mol	[1][3][4]
Molecular Formula	C ₂₄ H ₁₆ D ₅ NO ₄	[2][3][4]
Synonyms	Fmoc-L-phenylalanine-(ring-d5), Fmoc-[ring-D5]Phe-OH	[1][2]
Chemical Purity	≥98%	[1][2]

Experimental Protocols: Application in Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc-Phe-OH-d5 is primarily used in the Fmoc/tBu strategy of solid-phase peptide synthesis (SPPS).[5] The following protocols outline the standard steps for incorporating this labeled amino acid into a growing peptide chain attached to a solid support resin.

Resin Preparation and Swelling

The first step is the selection and preparation of the solid support. The choice of resin depends on the desired C-terminus of the final peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[1]

- Procedure:
 - Place the desired amount of resin (e.g., 0.1 mmol scale) into a reaction vessel.
 - Add a suitable solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to swell the resin.[2]
 - Allow the resin to swell for at least 30-60 minutes at room temperature to ensure optimal reaction conditions.[2]
 - After swelling, drain the solvent from the reaction vessel.

Fmoc Deprotection

The N-terminal Fmoc protecting group on the resin-bound amino acid must be removed to expose the free amine for the next coupling step. This is achieved using a mild base.[\[4\]](#)[\[6\]](#)

- Procedure:
 - Add a 20% solution of piperidine in DMF to the swelled resin.[\[2\]](#)[\[7\]](#)
 - Allow the reaction to proceed for 5-20 minutes at room temperature. The process can be repeated once to ensure complete deprotection.
 - Drain the piperidine solution.
 - Thoroughly wash the resin with DMF to remove residual piperidine and the dibenzofulvene-piperidine adduct.[\[6\]](#)[\[7\]](#)

Amino Acid Coupling

In this step, **Fmoc-Phe-OH-d5** is activated and coupled to the newly exposed N-terminal amine of the growing peptide chain.

- Procedure:
 - In a separate vial, dissolve **Fmoc-Phe-OH-d5** (typically 3-5 equivalents relative to the resin loading) and an activating agent in DMF. Common activating agents include HBTU/HOBt with a base like DIPEA, or DIC/HOBt.[\[8\]](#)
 - Stir the activation mixture for several minutes.
 - Add the activated amino acid solution to the deprotected resin in the reaction vessel.
 - Allow the coupling reaction to proceed for 1-2 hours at room temperature.[\[1\]](#)
 - After the reaction is complete, drain the coupling solution.
 - Wash the peptide-resin thoroughly with DMF and IPA to remove any unreacted reagents.

These deprotection and coupling steps (2 and 3) are repeated cyclically for each subsequent amino acid in the desired peptide sequence.

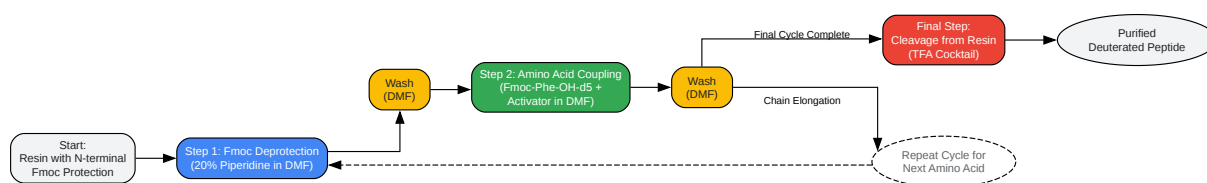
Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the solid support resin, and any remaining acid-labile side-chain protecting groups are removed simultaneously.

- Procedure:
 - Wash the final peptide-resin with DCM and dry it thoroughly under vacuum.
 - Prepare a cleavage cocktail. A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).^[1] TIS acts as a scavenger to prevent side reactions.
 - Add the cleavage cocktail to the dried peptide-resin and allow the mixture to react for 2-3 hours at room temperature.^[1]^[9]
 - Filter the resin to collect the cleavage solution containing the peptide.
 - Precipitate the crude peptide by adding a large volume of cold diethyl ether.
 - Isolate the precipitated peptide by centrifugation and decantation.
 - The crude peptide can then be purified using techniques such as reverse-phase HPLC.

Workflow Visualization

The following diagram illustrates the cyclical nature of the Fmoc Solid-Phase Peptide Synthesis (SPPS) process, which is the primary application for **Fmoc-Phe-OH-d5**.



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Caption: Standard workflow for Fmoc Solid-Phase Peptide Synthesis (SPPS).

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